Aberchrome 670

Description

Contextualization of Photochromic Materials in Advanced Science

Photochromism, derived from the Greek words for "light" and "color," describes a reversible transformation in a chemical species between two forms with distinct absorption spectra, induced by light irradiation nih.govdntb.gov.uapublish.csiro.au. These materials are integral to the development of "smart" materials that can adapt their properties in response to external stimuli. The applications are diverse, ranging from everyday consumer products like photochromic lenses in eyewear, which darken in sunlight and clear indoors, to high-technology sectors such as optical data storage, where light can be used to write and erase information. Emerging trends in this field include enhancing the speed of color transitions, improving durability over numerous cycles, and integrating additional functionalities like UV protection, blue light blocking, and even sensing capabilities jimhaloeyewear.comarchivemarketresearch.comglobalgrowthinsights.compmarketresearch.com. The continuous advancements in synthetic chemistry, nanotechnology, and polymer science are enabling the creation of photochromic materials with tailored properties, making them indispensable for future technological innovations.

Academic Significance of Fulgide-Type Photochromes, with Focus on Aberchrome 670

Fulgides, a class of organic photochromic compounds derived from dimethylene-succinic anhydride, are distinguished by their P-type photochromism. This classification signifies that their ring-closed, colored forms are thermally stable, while their ring-opened, colorless forms can be regenerated by irradiation with visible light publish.csiro.autcichemicals.com. The fundamental photochromic mechanism involves a reversible electrocyclic ring-closure reaction upon UV irradiation and a ring-opening reaction upon visible light irradiation nih.govpublish.csiro.auacs.orgaip.org. This switching between distinct molecular structures leads to significant changes in their optical and electronic properties, making them ideal candidates for molecular switches and memory devices acs.orgaip.org.

This compound (Ab670) is a representative furyl-fulgide that exemplifies the desirable characteristics of this class. It typically exists in a pale yellow, ring-opened (E) form, which upon UV irradiation, transforms into a red, ring-closed (C) form rsc.orgresearchgate.net. This transformation is accompanied by a shift in its absorption maximum from approximately 350 nm in the open form to around 520-525 nm in the closed form researchgate.netchemicalbook.comresearchgate.net. This compound has been extensively studied for its photochemical kinetics, including coloration (ring-closing) and bleaching (ring-opening) rate constants, as well as its photochemical fatigue resistance researchgate.netspiedigitallibrary.orgspiedigitallibrary.org. Its thermal properties, such as a melting point in the range of 175-185 °C, and the activation barrier for its Z to E isomerization (18 kJ mol⁻¹) have also been characterized rsc.orgchemicalbook.combiosynth.com. The academic significance of this compound is further underscored by its use in developing photochromic polymer films, its incorporation into metal-organic frameworks (MOFs) to create light-responsive hybrid materials, and its application as an actinometer for quantifying photochemical reactions in other systems researchgate.netspiedigitallibrary.orgspiedigitallibrary.orgacs.orgresearchgate.netrsc.orgd-nb.inforesearchgate.net. Research into this compound continues to explore its potential in advanced applications, including holographic data storage and the development of novel photoswitchable materials.

Data Tables

The following tables summarize key photochemical and thermal properties, as well as fatigue resistance data for this compound based on reported research findings.

Table 1: Photochemical and Thermal Properties of this compound

| Property | Value | Unit | Conditions/Notes |

| Open Form Absorption Max (λmax) | ~350 | nm | Solution |

| Closed Form Absorption Max (λmax) | ~520-525 | nm | Solution/PMMA matrix |

| Coloration Rate Constant (kUV) | 1.2 x 10⁻³ | s⁻¹ | PMMA matrix |

| Bleaching Rate Constant (kVIS) | 11.1 x 10⁻³ | s⁻¹ | PMMA matrix |

| Activation Barrier (Z to E isomerization) | 18 | kJ mol⁻¹ | - |

| Melting Point | 175-185 | °C | - |

Table 2: Photochemical Fatigue Resistance of this compound in Different Polymer Matrices

| Polymer Matrix | Fatigue Loss (after 10 cycles) |

| PS | 9% |

| CA | 11% |

| PMMA | 13% |

| PVK | 35% |

Structure

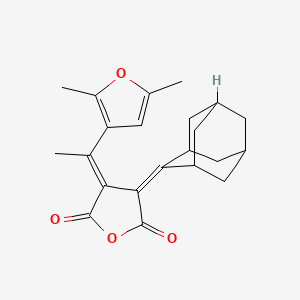

2D Structure

3D Structure

Properties

IUPAC Name |

(4E)-3-(2-adamantylidene)-4-[1-(2,5-dimethylfuran-3-yl)ethylidene]oxolane-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O4/c1-10-4-17(12(3)25-10)11(2)18-20(22(24)26-21(18)23)19-15-6-13-5-14(8-15)9-16(19)7-13/h4,13-16H,5-9H2,1-3H3/b18-11+,20-19? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVNPWVABCFZRY-HJJJESHSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=C2C(=C3C4CC5CC(C4)CC3C5)C(=O)OC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(O1)C)/C(=C/2\C(=C3C4CC5CC(C4)CC3C5)C(=O)OC2=O)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Photophysical and Photochemical Processes of Aberchrome 670

Photoisomerization Pathways of Aberchrome 670: E, Z, and Closed (C) Forms

This compound exists in three primary isomeric forms: the E form, the Z form, and the closed (C) form. rsc.orgnih.gov The transitions between these isomers are driven by light and thermal energy, leading to distinct photochemical pathways.

Ultraviolet Light-Induced Cyclization Reactions

Upon irradiation with ultraviolet (UV) light, the open form of this compound undergoes a cyclization or ring-closing reaction to form the closed (C) isomer. researchgate.netnih.gov This transformation is a key characteristic of its photochromic nature. The initial state of this compound in solutions and film casts is typically the open E form, which is pale yellow and absorbs light at approximately 350 nm. researchgate.netnih.gov When subjected to UV radiation, typically around 366 nm, this E-isomer converts to the C-form. researchgate.net This process is not always complete, with studies showing a conversion of approximately 75% to the C-form in a polymethyl methacrylate (B99206) (PMMA) film. researchgate.net Research has also indicated that UV irradiation can lead to the formation of the Z isomer. rsc.orgnih.gov

Visible Light-Induced Ring-Opening Transformations

The closed (C) form of this compound, which is characterized by an intense red color, can be reverted to the open form (OF) by irradiation with visible light. researchgate.nettcichemicals.com This ring-opening reaction is a crucial part of the reversible photoswitching cycle. The broad absorption band of the C-form in the visible spectral region, typically between 450 and 600 nm, allows for this transformation. researchgate.net This process is characteristic of P-type photochromic materials, where the ring-closed forms are thermally stable and require light to revert to their original state. tcichemicals.com

Thermally-Driven Isomerization Dynamics and Relaxation

While the primary switching mechanism of this compound is light-driven, thermal processes also play a role in the isomerization dynamics, particularly concerning the E and Z isomers. The furyl fulgides, including this compound, are noted for the absence of significant thermal processes in the forward and reverse reactions between the open and closed forms, making them optically bistable. researchgate.net However, studies have shown that heating this compound to high temperatures, such as above its melting point, can induce the formation of the Z isomer. rsc.orgnih.gov Furthermore, upon annealing the sample near its glass transition temperature, the Z isomer can revert to the more stable E form. rsc.orgnih.gov The activation barrier for this Z to E isomerization has been calculated to be 18 kJ mol⁻¹. rsc.orgnih.gov This thermal stability of the closed form is a valuable property for potential applications. researchgate.netd-nb.info

Spectroscopic Signatures of this compound Photoisomers

The different isomeric forms of this compound possess distinct spectroscopic properties, which allow for their identification and characterization.

Electronic Absorption and Emission Characteristics

The electronic absorption spectra of this compound isomers are markedly different. The open E-form exhibits an absorption maximum in the ultraviolet region, around 350 nm. researchgate.net In contrast, the closed C-form has a broad and strong absorption band in the visible part of the spectrum, spanning from approximately 450 nm to 600 nm. researchgate.net This significant shift in absorption is responsible for the dramatic color change from pale yellow to intense red upon UV irradiation. nih.gov The emission characteristics are also isomer-dependent, although detailed emission data for all isomers is less commonly reported.

Table 1: Electronic Absorption Properties of this compound Isomers

| Isomer | Absorption Maximum (λmax) | Solvent/Matrix |

|---|---|---|

| E-form | ~350 nm | PMMA film |

| C-form | 450 - 600 nm | PMMA film |

| C-form | 520 nm | Toluene (B28343) |

Data sourced from references researchgate.netnih.gov

Vibrational Spectroscopic Analysis (Infrared and Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure of the this compound isomers. FTIR studies have been instrumental in tracking the isomerization from the Z to the E form upon annealing. rsc.orgnih.gov The embedding of this compound into metal-organic frameworks (MOFs) has enabled the tracing of IR signatures for both the initial (E-form) and irradiated (C-form) states under ambient conditions. researchgate.netacs.org These experimental findings have been corroborated by quantum-chemical calculations, providing a deeper understanding of the vibrational modes associated with each isomer. researchgate.netacs.org Specific IR band assignments for the different forms have been determined, highlighting the structural changes occurring during photoisomerization. acs.org

Molecular Dynamics and Isomerism in Diverse Phases and Environments

The photochromism of this compound is centered around the reversible transformation between its open (E) and closed (C) forms, triggered by light. rsc.orgresearchgate.net The pale yellow, crystalline (E)-isomer, upon irradiation with UV light, undergoes a ring-closing reaction to form the intensely red, thermally stable 7,7a-dihydrobenzofuran derivative, which is the closed (C) isomer. rsc.org This transformation can be reversed by exposing the C-form to visible light. rsc.orgresearchgate.net

Dynamics in Supercooled and Viscous States

In supercooled and highly viscous states, the dynamics of this compound's isomerization have been a subject of detailed investigation. Studies have revealed that upon heating above its melting point or through UV irradiation, a third isomer, the Z-isomer, is formed. rsc.orgrsc.org This Z-isomer can revert to the original E-form upon annealing near the glass transition temperature. rsc.org

Broadband Dielectric Spectroscopy (BDS) has proven to be a powerful technique for monitoring the Z to E isomerization in the supercooled state. dntb.gov.uathe-dielectric-society.org As the isomerization progresses, the structural relaxation process shifts to lower frequencies, which is attributed to the viscosity differences between the E and Z isomers. the-dielectric-society.org This technique allows for the determination of kinetic parameters of the isomerization process.

From the analysis of the time-dependent dielectric measurements, the activation barrier for the Z to E isomerization in supercooled this compound has been calculated. rsc.org

| Parameter | Value |

| Activation Barrier (Ea) | 18 kJ mol⁻¹ |

This value is notably comparable to that observed for similar transformations in stilbenes. rsc.org

Photochromism in Crystalline and Amorphous Solids

The photochromic behavior of this compound persists in both crystalline and amorphous solid states. rsc.org In its original crystalline form, the molecules are in the E conformation. rsc.org Upon UV irradiation of either the crystalline or the glassy (amorphous) solid, it transforms into the red-colored C-form. rsc.org However, this conversion is typically incomplete. rsc.orgrsc.org

The key difference between crystalline and amorphous solids lies in the arrangement of their constituent particles. Crystalline solids possess a regular, repeating three-dimensional structure, known as a crystal lattice, which results in distinct flat faces and sharp melting points. libretexts.orglibretexts.org In contrast, amorphous solids lack this long-range order, leading to irregular surfaces and a tendency to soften over a range of temperatures. libretexts.orglibretexts.orgwikipedia.orgyoutube.com

The photo-induced transformation of this compound in these solid matrices has potential applications in technologies like optical memories and switches. researchgate.net For instance, holographic gratings have been successfully formed in polymer films containing this compound. researchgate.net

Solvent Effects on Photoisomerization Quantum Yields

The efficiency of the photoisomerization process, quantified by the photoisomerization quantum yield, is a critical parameter for photoswitchable molecules. nih.govresearchgate.net This quantum yield is influenced by the surrounding environment, including the solvent.

Studies on similar photoswitchable systems, like the norbornadiene/quadricyclane system, have demonstrated a significant effect of the solvent on both the half-lives of the photoisomers and the photoisomerization process itself, with notable differences observed between polar and non-polar solvents. chalmers.se For azobenzene (B91143) derivatives, experimental quantum yields also show a dependence on the solvent. unipi.it

In the case of this compound, it has been used as a chemical actinometer to determine the photon flux in experiments aimed at measuring the quantum yields of other compounds. rsc.org For example, the absorbance of the closed form of this compound dissolved in toluene has been measured as a function of irradiation time to quantify light intensity. nih.gov This indicates that its photoisomerization quantum yield in specific solvents is well-characterized, although detailed comparative studies across a wide range of solvents are not extensively reported in the provided context. The rate of photoisomerization has been observed to be faster when this compound is dissolved in a liquid core compared to being dispersed in solid polymer matrices. researchgate.net

The following article focuses on advanced methodologies for investigating this compound, specifically Atomic Force Microscopy (AFM) and Cyclic Voltammetry (CV).

Advanced Methodologies for Investigating Aberchrome 670

Research findings indicate that AFM characterization of Aberchrome 670 thin films has been performed using tapping mode under ambient conditions, employing standard silicon cantilevers sci-hub.st. Such analyses aim to understand the film's physical characteristics, which are vital for its performance in various devices researchgate.netresearchgate.net. For instance, AFM has been used to examine the surface morphology and roughness of this compound doped into polymer matrices like polymethyl methacrylate (B99206) (PMMA), cellulose (B213188) acetate (B1210297) (CA), and polystyrene (PS) spiedigitallibrary.org. The data obtained from AFM provides insights into the uniformity and texture of the deposited films, contributing to the understanding of their electrical and optical properties researchgate.netresearchgate.netunistra.fr.

Electrochemical characterization, particularly Cyclic Voltammetry (CV), is a key method for determining the electrochemical properties and energy levels of compounds like this compound. CV analysis is employed to ascertain the electrochemical gap, which is often related to the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels researchgate.netresearchgate.net. These measurements are typically performed using a potentiostat with a three-electrode configuration, often in a non-divided cell sci-hub.strsc.org.

Research has demonstrated that cyclic voltammetry measurements of this compound can reveal its redox behavior, indicating reversible reduction and oxidation processes researchgate.net. This information is instrumental in calculating the HOMO-LUMO gap within a specified voltage range, typically from -2 V to +2 V researchgate.netresearchgate.net. The oxidation process, for example, is directly linked to the removal of an electron from the HOMO energy level researchgate.net. By analyzing the cyclic voltammogram, researchers can gain insights into the electronic structure of this compound, which is fundamental for its application in electronic and optoelectronic devices researchgate.netresearchgate.net. For instance, CV measurements are used to determine the ionization energy (IE) and relative energy level positions in blends containing this compound sci-hub.st. The data obtained from CV can be referenced against known redox couples, such as the ferrocene/ferrocenium (Fc/Fc+) couple, to establish absolute energy scales rsc.org.

Computational and Theoretical Frameworks for Aberchrome 670 Studies

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are fundamental to elucidating the electronic properties and relative stabilities of the different isomers of Aberchrome 670. These calculations provide a static, ground-state picture of the molecule and are crucial for interpreting its photochemical behavior.

This compound, a fulgide-type photochrome, primarily exists in three interconvertible isomeric forms: the open (E and Z) forms and the closed (C) form. The transition between these states is the basis of its photochromism. The E-isomer is typically a pale yellow, while the C-isomer, formed upon UV irradiation, is intensely colored. uef.fidokumen.pub The Z-isomer can be formed through heating. uef.fidokumen.pub

Density Functional Theory (DFT) is a workhorse computational method for determining the equilibrium geometries and relative energies of these isomers. By approximating the complex many-electron problem, DFT offers a balance between computational cost and accuracy, making it suitable for molecules of this size. Specific applications of DFT for studying this compound and similar photochromes include:

Geometry Optimization: Calculating the lowest-energy three-dimensional structure for each isomer (E, Z, and C), providing precise bond lengths and angles.

Energy Calculations: Determining the relative thermodynamic stabilities of the isomers by comparing their total electronic energies.

Vibrational Analysis: Computing the vibrational frequencies to confirm that the optimized structures are true energy minima and to simulate infrared (IR) spectra.

Quantum-chemical calculations have been shown to correspond well with experimental results, such as the IR signatures of this compound when embedded within metal-organic frameworks (MOFs). researchgate.netacs.org

| Isomer | Typical State | Observed Color | Role of DFT Calculations |

|---|---|---|---|

| E-form | Open, Thermally Stable | Pale Yellow uef.fidokumen.pub | Geometry optimization, stability analysis, prediction of vibrational spectra. |

| Z-form | Open, Formed by Heating uef.fidokumen.pub | Not specified | Geometry optimization, calculation of energy barrier for E-Z isomerization. |

| C-form | Closed, Formed by UV Light | Intense Red uef.fidokumen.pub | Geometry optimization, calculation of relative energy to E-form, prediction of electronic absorption. |

While DFT is excellent for ground-state properties, understanding the photochromic reaction itself—a process that occurs in an electronically excited state—requires more sophisticated and computationally demanding methods. High-level ab initio (from first principles) methods are employed to calculate the potential energy surfaces (PES) of the excited states. researchgate.net

A PES is a multidimensional map of a molecule's energy as a function of its atomic coordinates. For a photochemical reaction, the shape of the excited-state PES dictates the pathway the molecule follows after absorbing a photon. Methods like Coupled-Cluster (CC) theory and multireference methods (e.g., CASSCF and CASPT2) are used to:

Accurately calculate the energy of the molecule in its excited states.

Locate key points on the PES, such as transition states and conical intersections, which are regions where the ground and excited state surfaces cross and are critical for rapid, radiationless decay back to the ground state of either the reactant or the product.

Elucidate the detailed mechanism of the photocyclization (E → C) and photoreversion (C → E) reactions.

These high-level calculations are essential for a precise understanding of the quantum yields and reaction dynamics that define the efficiency of a photochromic molecule like this compound. researchgate.net

Molecular Dynamics Simulations of Isomerization Pathways

To bridge the gap between static quantum chemical pictures and the dynamic reality of chemical reactions, molecular dynamics (MD) simulations are employed. MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion, allowing researchers to observe the isomerization process as it happens.

For this compound, MD simulations can be used to:

Simulate the conformational changes during the E ⇌ Z ⇌ C isomerization cycles.

Determine the pathways and kinetics of the thermally driven Z to E reversion.

Calculate the activation energy (energy barrier) for thermal isomerization, which can be compared directly with experimental values.

Experimental studies using techniques like Broadband Dielectric Spectroscopy (BDS) have determined the activation barrier for the Z to E isomerization of this compound in the supercooled liquid state. uef.fidokumen.pub This experimental value serves as a critical benchmark for validating the accuracy of MD simulations. Nonadiabatic molecular dynamics, which account for transitions between different electronic states, can be used to model the photochemical ring-closing and ring-opening reactions of fulgides. scribd.com

| Process | Parameter | Experimental Value | Role of Molecular Dynamics Simulation |

|---|---|---|---|

| Z → E Isomerization | Activation Barrier (EA) | 18 kJ mol-1uef.fidokumen.pub | To simulate the reaction pathway and computationally reproduce the activation barrier. |

Theoretical Predictions of Photochromic Performance and Derivatives

One of the most powerful applications of computational chemistry is the prediction of a molecule's properties, which can accelerate the discovery and design of new materials. For this compound, theoretical methods are used to predict key performance indicators of its photochromism.

The most important property is the molecule's color, which is determined by its absorption spectrum. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra of the different isomers. connectedpapers.com The typical approach involves first optimizing the ground-state geometry with DFT, and then using TD-DFT to calculate the vertical excitation energies, which correspond to the maxima in the absorption spectrum (λmax). dokumen.pub

These predictive calculations allow researchers to:

Rationalize the observed color change upon isomerization.

Screen potential new derivatives in silico by modifying the molecular structure (e.g., adding different substituent groups) and calculating the resulting effect on the absorption spectra and switching properties.

Predict other performance metrics such as quantum yields and thermal stability, guiding synthetic efforts toward molecules with desired characteristics (e.g., greater fatigue resistance or specific coloration).

| Performance Metric | Key Question | Primary Theoretical Method |

|---|---|---|

| Color (Absorption Spectrum) | What color are the open and closed forms? | Time-Dependent DFT (TD-DFT) |

| Photochemical Quantum Yield | How efficiently does the molecule switch with light? | High-Level Ab Initio PES Calculations |

| Thermal Stability | How stable is the colored form to heat? | DFT (for calculating energy barriers) |

| Fatigue Resistance | How many switching cycles can it endure? | DFT/TD-DFT (for identifying degradation pathways) |

Integration of Quantum Mechanics and Molecular Mechanics (QM/MM) for Environmental Effects

The photochromic properties of this compound can be significantly influenced by its surrounding environment, such as the solvent it is dissolved in or a polymer matrix it is embedded within. researchgate.net Modeling these effects is computationally challenging because it requires treating both the photochromic molecule and a large number of surrounding solvent or matrix molecules.

The hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method is an elegant solution to this problem. In a QM/MM simulation:

The electronically active part of the system—the this compound molecule (the chromophore)—is treated with a high-accuracy quantum mechanical method (e.g., DFT or TD-DFT).

The surrounding environment (solvent, polymer, or MOF) is treated with a computationally cheaper, classical molecular mechanics (MM) force field.

This multiscale approach allows for the simulation of the chromophore in a realistic, extended environment, enabling the study of how intermolecular interactions affect its electronic structure and photochemical properties. QM/MM is particularly valuable for understanding shifts in absorption spectra (solvatochromism) and changes in reaction barriers and pathways that occur when this compound is moved from a vacuum to a condensed-phase environment. acs.org

Aberchrome 670 in Advanced Functional Materials and Systems Research

Integration of Aberchrome 670 within Metal-Organic Frameworks (MOFs)

The incorporation of photoswitchable molecules like this compound into the porous structure of metal-organic frameworks (MOFs) creates hybrid materials where the properties of the framework can be externally controlled by light. researchgate.netnih.gov This synergy allows for the development of smart materials with tunable characteristics.

The creation of functional Fulgide@MOF composites represents a significant step in developing thermally stable, photoswitchable materials for applications such as data storage. researchgate.netacs.org Researchers have successfully produced the first hybrid materials composed of the photoswitchable fulgide this compound and various porous MOFs. researchgate.netacs.org These composites are formed by embedding this compound molecules as non-covalently bound guests within the nanoporous structure of the host MOF. researchgate.netdntb.gov.ua

A notable example involves the use of the MOF film UiO-68, into which this compound is embedded to impart photoswitchable properties. researchgate.netnih.govacs.org The synthesis of these hybrid systems establishes a foundation for creating solid-state materials that exhibit P-type photochromism, where the material's properties can be altered upon light irradiation. researchgate.netacs.org This embedment strategy is crucial for transferring the switching capabilities of the dye molecule to a robust, solid-state platform. acs.org

A key application of this compound@MOF composites is the remote control of guest molecule interactions within the pores. researchgate.netkit.edu In studies using a thin film of UiO-68 containing this compound, researchers demonstrated that the adsorption and diffusion properties for guest molecules could be dynamically modulated with light. researchgate.netnih.govacs.org

The photoisomerization of the embedded this compound was explored using a quartz crystal microbalance to measure the uptake of probe molecules like toluene (B28343) and methanol. researchgate.netnih.govresearchgate.net When the fulgide was switched from its open E-form to its closed C-form using UV light, a significant change in the host-guest interaction was observed. nih.govacs.orgkit.edu This research marked the first use of a fulgide-based nanoporous material to remotely control adsorption and diffusion. nih.govacs.orgkit.edu

The findings below highlight the extent of this light-induced modulation for toluene guest molecules.

| Guest Molecule | Modulated Property | Change upon E-to-C Isomerization |

| Toluene | Uptake Amount | 37% Increase nih.govacs.orgkit.edu |

| Toluene | Diffusion Coefficient | 40% Increase nih.govacs.orgkit.edu |

These results underscore the potential of this compound@MOF films in the development of smart coatings and light-responsive nanoporous materials. nih.govacs.org

Understanding the switching mechanism of this compound within the confined space of MOF pores is fundamental to optimizing these hybrid materials. researchgate.net The photoisomerization process has been investigated using UV-vis and infrared spectroscopy. researchgate.netresearchgate.net The embedment of this compound within the MOF was instrumental, as it allowed for the successful tracing of the infrared signatures for both the initial (open E-form) and the irradiated (closed C-form) states under ambient conditions. researchgate.netacs.org

These experimental observations were found to be in good agreement with results from quantum-chemical calculations. researchgate.netacs.org This correspondence between experimental data and theoretical models provides crucial mechanistic insights into the photoinduced cyclization and isomerization reactions of the fulgide within the host's pores. researchgate.net

This compound in Polymer Composites and Thin Films

Embedding this compound into polymer matrices is another effective strategy for harnessing its photochromic properties in a solid-state form. This approach is particularly relevant for applications in optical devices and data recording.

This compound has been successfully incorporated into poly(methyl methacrylate) (PMMA), a transparent polymer matrix. researchgate.net In this system, the fulgide demonstrates its characteristic photochromism. The initial open form (E-isomer) has an absorption band in the UV region. dtic.mil Upon irradiation with UV light (e.g., 366 nm), it undergoes a ring-closing reaction to form the colored, closed form (C-isomer). researchgate.netdtic.mil This closed form exhibits a broad and strong absorption band in the visible spectrum, with a maximum around 525 nm. researchgate.netresearchgate.net The process is reversible, and the closed form can be converted back to the open form with visible light. researchgate.net

Research has shown that in a PMMA film, a photostationary state can be reached after UV irradiation, with a conversion of approximately 75% to the closed form. researchgate.net However, like many organic photochromes, this compound can suffer from photochemical fatigue. Studies on doped PMMA films have reported a 13% loss of photochromic activity after 10 repeated UV-visible irradiation cycles. researchgate.net

| Property | Description |

| Host Matrix | Poly(methyl methacrylate) (PMMA) researchgate.net |

| Coloring Process | UV irradiation (e.g., 366 nm) induces ring-closure to the C-isomer. researchgate.net |

| Bleaching Process | Visible light irradiation induces ring-opening to the E-isomer. researchgate.net |

| Closed-Form Absorption Max. | ~525 nm researchgate.net |

| Photochemical Fatigue (in PMMA) | 13% loss after 10 cycles. researchgate.net |

The sol-gel process offers a method to trap organic molecules in a rigid and transparent inorganic matrix at low temperatures. Notably, the first photochromic material derived from a sol-gel process was created using this compound embedded in a silica (B1680970) matrix. dokumen.pub This pioneering work demonstrated the feasibility of using the sol-gel technique to create solid-state optical materials with photochromic properties. dokumen.pubdtic.mil The silica host provides excellent optical transparency and environmental protection for the trapped dye molecule. dtic.mil This approach paved the way for further research into embedding other classes of photochromic dyes, such as spiropyrans and spirooxazines, into sol-gel matrices. dokumen.pub

Fabrication and Characterization of Nano Thickness Films for Electrical Applications

The investigation into the electrical properties of this compound has been advanced through the study of its nano thickness films. These films are fabricated to explore their potential in various electrical applications, leveraging the unique characteristics of organic photochromic compounds. researchgate.netresearchgate.net The surface morphology and electrical transport properties of these thin films, with the full chemical name (E)-3-(admantan-2-ylidene)-4-[1-(2,5-dimethyl-3-furyl) ethyldene] dihydro-2,5-furandione, have been a subject of detailed research. researchgate.netresearchgate.net

The fabrication process typically involves depositing the this compound onto a substrate to create films of nanometer thickness. The characterization of these films is comprehensive, employing various analytical techniques. Atomic force microscopy (AFM) is utilized to obtain a detailed view of the surface topography. researchgate.netresearchgate.net To determine the electrochemical gap, cyclic-voltammetric measurements are performed. researchgate.netresearchgate.net

The electrical behavior of these films is assessed under varying conditions. Key parameters measured include the electrical resistivity, thermoelectric power, and the Seebeck coefficient, which have been studied across a temperature range of 298 to 373 K. researchgate.net Furthermore, the dielectric properties, such as capacitance, the real part of the complex dielectric permittivity (ε₁), and the dissipation factor (tan(δ)), are analyzed over a frequency range of 50 Hz to 5 MHz at different constant temperatures. researchgate.net This thorough characterization provides crucial insights into the microscopic features that govern the electrical applications of this organic photochromic compound. researchgate.netresearchgate.net

Table 1: Electrical Properties of this compound Nano Thickness Films

| Property | Measurement Conditions | Observed Behavior |

|---|---|---|

| Electrical Resistivity | Temperature: 298 K - 373 K | Varies with temperature, indicating semiconductor-like behavior. |

| Thermoelectric Power | Temperature: 298 K - 373 K | Demonstrates the type of charge carriers present. |

| Seebeck Coefficient | Temperature: 298 K - 373 K | Provides information on the entropy per charge carrier. |

| Capacitance | Frequency: 50 Hz - 5 MHz | Shows frequency-dependent behavior. |

| Dielectric Permittivity (ε₁) | Frequency: 50 Hz - 5 MHz | Influenced by the frequency of the applied electric field. |

| Dissipation Factor (tan(δ)) | Frequency: 50 Hz - 5 MHz | Indicates the dielectric loss within the material. |

| Electrochemical Gap | Cyclic Voltammetry | Determined from the onset of oxidation and reduction peaks. |

This table is generated based on the described experimental investigations. Specific numerical values would be dependent on the exact film thickness and fabrication parameters. researchgate.net

This compound in Photoresponsive Soft Matter and Nanostructures

This compound has been successfully incorporated into photoresponsive soft matter systems, specifically in the form of liquid core nanocapsules. nih.gov These nanostructures are of significant interest for applications in optoelectronic devices. nih.govresearchgate.net The fabrication process involves the polymerization of oil-in-water (O/W) nanoemulsion monomer droplets. nih.govresearchgate.net

In a notable study, oil-in-water nanoemulsion droplets of methyl methacrylate (B99206) (MMA) were created. nih.gov These droplets contained dipropylene glycol methyl-n-propyl ether (DPMNP) as the core liquid, in which this compound was dissolved as the photochromic dye. nih.govresearchgate.net The emulsification was achieved using thermoresponsive amphiphilic block copolymers as surfactants. nih.govresearchgate.net The resulting DPMNP solution of this compound was effectively encapsulated within a crosslinked polymethyl methacrylate (PMMA) shell. nih.govresearchgate.net

A key finding from this research is the enhanced photoisomerization speed of this compound when it is dissolved within the liquid core of the nanocapsules. It was observed that the rate of photoisomerization was twice as fast compared to when the same dye was dispersed within solid polymer matrices. researchgate.netnih.govresearchgate.net This highlights the significant influence of the local environment on the photochemical dynamics of this compound.

Table 2: Comparative Photoisomerization Rate of this compound

| Environment | Relative Photoisomerization Rate | Reference |

|---|---|---|

| Solid Polymer Matrix | 1x | nih.govresearchgate.net |

| Liquid Core Nanocapsule | 2x | nih.govresearchgate.net |

This compound exhibits amphiphilic properties, meaning the molecule possesses both hydrophobic and hydrophilic parts. This dual nature makes it a surface-active agent, capable of forming films at interfaces, such as the air-water interface. researchgate.net The formation of such films is a critical characteristic for various applications, including the development of coatings and other functional devices. The ability to self-assemble at interfaces is a key area of research for creating structured and functional material surfaces.

Emerging Functional Properties and Applications of this compound

Recent research into the family of fulgides, to which this compound belongs, has uncovered fascinating properties related to ferroelectricity. While studies specifically on this compound are limited in this context, the investigation of a novel organic single-component fulgide isomer has demonstrated, for the first time, a photo-triggered ferroelectric polarization response. nih.govacs.orgacs.orgresearchgate.net

In this related fulgide, researchers synthesized (E) and (Z) isomers. acs.orgresearchgate.net The polar E-isomer was proven to be ferroelectric, exhibiting a P–V hysteresis loop and switchable ferroelectric domains as confirmed by piezoresponse force microscopy (PFM). nih.govacs.org Crucially, the ferroelectric domains of this compound could be manipulated by light irradiation even in the absence of an external electric field. nih.govacs.org This optical control over ferroelectric polarization is attributed to the pericyclic photoisomerization of the fulgide molecule. nih.govacs.org This discovery in a closely related compound suggests a promising avenue for exploring similar photo-triggered ferroelectric properties in this compound and other fulgide derivatives, potentially expanding their application in optical control of ferroelectrics. nih.govacs.org

This compound is a well-established and convenient chemical actinometer, particularly useful for determining photon flux or the quantum yield of photochemical reactions. nih.govresearchgate.net Its application is valuable in experiments where the light intensity needs to be precisely measured, for example, in the study of other photoswitchable molecules. nih.gov

The photoisomerization quantum yield (Φ) of this compound is known to be dependent on both temperature and the wavelength of irradiation. researchgate.net This relationship has been quantified, allowing for its use as a reliable standard in the wavelength range of 460-580 nm. researchgate.net For instance, when determining the ring-opening quantum yields of other photochromic compounds, this compound can be used as the actinometer to measure the intensity of the visible light used for irradiation. d-nb.info The absorbance of the closed form of this compound is monitored as a function of irradiation time to calculate the photon flux. nih.gov

Table 3: Photoisomerization Quantum Yield (Φ) of this compound for Actinometry

| Irradiation Wavelength (nm) | Temperature (°C) | Quantum Yield (Φ) |

|---|---|---|

| 460 | 22 | 0.210 |

| 520 | 22 | 0.191 |

| 580 | 22 | 0.171 |

| 460 | 25 | 0.219 |

| 520 | 25 | 0.200 |

| 580 | 25 | 0.180 |

The quantum yields in this table are calculated based on the formula provided in scientific literature: Φ = 0.4326 − (3.285 ⋅ λ − 16.4 ⋅ T) ⋅ 10⁻⁴, where λ is the wavelength in nm and T is the temperature in Celsius. researchgate.net

Fatigue Resistance and Reversibility in Material Integration

The long-term performance and viability of photochromic compounds like this compound in advanced functional materials are critically dependent on their fatigue resistance and the reversibility of their photochromic transformations. Fatigue, in this context, refers to the gradual loss of photochromic activity over repeated switching cycles, while reversibility is the ability of the compound to switch between its two states (e.g., open and closed forms) without significant degradation.

Detailed Research Findings

Studies involving the incorporation of this compound into polymer films have provided valuable insights into its fatigue resistance. For instance, when embedded in a poly(methyl methacrylate) (PMMA) matrix, this compound exhibited a 13% loss in its photochromic ability after 10 repeated cycles of UV and visible light irradiation. researchgate.netspiedigitallibrary.org In another study using a different photopolymer system, the fatigue was even lower, with only a 5% loss observed after 10 cycles. spiedigitallibrary.org This suggests that the choice of polymer host plays a crucial role in the long-term stability of the photochromic system.

The photochemical fatigue of this compound has been investigated in various polymer matrices, revealing different levels of degradation. A comparative study showed a loss of 9% in polystyrene (PS), 11% in cellulose (B213188) acetate (B1210297) (CA), 13% in PMMA, and a more significant 35% in polyvinyl carbazole (B46965) (PVK) after photochemical cycling. researchgate.net These findings highlight the importance of the matrix environment on the stability of the fulgide.

The reversibility of the photoswitching process is another critical parameter. Research has demonstrated that this compound can undergo thousands of switching cycles, indicating a high degree of reversibility. researchgate.net This robust reversibility is essential for applications requiring long operational lifetimes, such as optical data storage and smart windows. The forward and reverse reactions between the open and closed forms are driven solely by light, as this compound is a thermally stable molecular switch. researchgate.net

Recent advancements have explored the integration of this compound into metal-organic frameworks (MOFs). acs.orgresearchgate.netresearchgate.netkit.edu This approach offers a highly controlled environment for the photochromic molecules, potentially enhancing their stability and performance. Studies have shown that embedding this compound in MOFs allows for reversible photoswitching, which can be used to modulate the properties of the host material, such as guest adsorption and diffusion. acs.orgresearchgate.netkit.edu For example, photoswitching the embedded fulgide from its E-form to its C-form was found to increase toluene uptake by 37% and the toluene diffusion coefficient by 40%. kit.edu

The rate of the photochromic reactions, both coloring (ring-closing) and bleaching (ring-opening), is also a key aspect of reversibility. In a PMMA matrix, the rate constants for the coloring (kUV) and bleaching (kVIS) processes were determined to be 1.2×10⁻³ s⁻¹ and 11.1×10⁻³ s⁻¹, respectively. researchgate.net In a different photopolymer system, these rates were found to be 3.9×10⁻⁴ s⁻¹ for coloring and 5.7×10⁻⁴ s⁻¹ for bleaching. spiedigitallibrary.org These kinetic parameters are crucial for designing materials with specific response times.

The following interactive data tables summarize key findings on the fatigue resistance and photoreaction rates of this compound in different material integrations.

Table 1: Photochemical Fatigue of this compound in Various Polymer Matrices

| Polymer Matrix | Loss of Photochromic Activity (%) | Number of Cycles |

|---|---|---|

| Polystyrene (PS) | 9 | Not Specified |

| Cellulose Acetate (CA) | 11 | Not Specified |

| Poly(methyl methacrylate) (PMMA) | 13 | 10 |

| Polyvinyl Carbazole (PVK) | 35 | Not Specified |

Table 2: Photoreaction Rate Constants of this compound in Polymer Matrices

| Polymer Matrix | Coloring Rate Constant (kUV) (s⁻¹) | Bleaching Rate Constant (kVIS) (s⁻¹) |

|---|---|---|

| Poly(methyl methacrylate) (PMMA) | 1.2 x 10⁻³ | 11.1 x 10⁻³ |

Comparative Analyses and Future Research Trajectories for Aberchrome 670

Comparative Studies with Other Photochromic Compound Classes

Photochromic compounds are broadly categorized based on their reversibility: P-type (photochemically reversible, thermally irreversible) and T-type (thermally reversible) researchgate.netresearchgate.netbeilstein-journals.org. Aberchrome 670, as a fulgide, belongs to the P-type category, alongside diarylethenes (DAEs), while spiropyrans and azobenzenes are typically T-type researchgate.netresearchgate.netbeilstein-journals.org. This fundamental difference in thermal stability of the isomers significantly influences their potential applications.

Fulgides versus Diarylethenes, Spiropyrans, and Azobenzenes

Fulgides, including this compound, are recognized for their excellent photostability and high thermal stability of their switching states publish.csiro.aud-nb.info. This compound, in particular, is described as a thermally stable molecular switch nih.govresearchgate.net and has demonstrated remarkable fatigue resistance, withstanding thousands of switching cycles nih.govresearchgate.net. Some related fulgides have shown no photodegradation after over 450 cycles researchgate.net. This compound absorbs at approximately 350 nm in its open form (OF) and exhibits a broad absorption band between 450–600 nm for its closed, colored form (CF) nih.gov.

Diarylethenes (DAEs) are also P-type photochromes and are highly regarded for their exceptional thermal stability, robust fatigue resistance, and high photoresponsivity d-nb.infomdpi.comrsc.org. They often exhibit very high quantum yields for photocyclization, approaching 100% for specific conformers, and their isomers are generally thermally stable d-nb.infoaip.orgmdpi.com. DAEs are considered prime candidates for optical data storage due to the inherent stability of their open and closed forms publish.csiro.au.

Spiropyrans, conversely, are T-type photochromes, meaning their colored forms can revert to the colorless state thermally researchgate.netresearchgate.netbeilstein-journals.org. While they can display rapid response times and good photostability mdpi.com, their thermal reversibility can be a limitation for applications requiring long-term data retention without external light input. The photoisomerization quantum yields for spiropyrans can be significant, around 0.56 aip.org, and some exhibit good fatigue resistance google.com.

Azobenzenes, also T-type, undergo cis-trans isomerization. They are known for their high fatigue resistance and quantum yields publish.csiro.au. However, their thermal reversibility and the rate of this back-reaction are critical factors determining their response time and suitability for certain applications beilstein-journals.orgbeilstein-journals.org. The trans-to-cis photoisomerization quantum yields typically range from 0.1 to 0.3 researchgate.net.

Comparative Analysis of Photochromic Performance Metrics

A comparative overview of key photochromic performance metrics highlights the strengths and weaknesses of each class:

| Property | This compound (Fulgide) | Diarylethenes (DAEs) | Spiropyrans (SP) | Azobenzenes |

| Type | P-type | P-type | T-type | T-type |

| Fatigue Resistance | High (thousands of cycles) nih.govresearchgate.net | Excellent d-nb.infomdpi.comrsc.orgresearchgate.netsci-hub.st | Good google.com | High publish.csiro.au |

| Thermal Stability | High (MP 175-185°C) nih.gov | High publish.csiro.aud-nb.infomdpi.comrsc.org | Moderate acs.org | Reversible |

| Photoisomerization Φ | ~8% (simulated) aip.org | High (up to ~100% for cyclization) aip.orgmdpi.com | ~0.56 aip.org | ~0.1-0.3 (t->c) researchgate.net |

| λmax (Colored Form) | ~450-600 nm nih.gov | Varies (Visible) mdpi.com | Varies (Visible) | Varies |

| λmax (Colorless Form) | ~350 nm nih.gov | Varies (UV) mdpi.com | Varies (UV) | Varies |

Note: Specific quantitative data for this compound across all metrics compared to all other classes is not always directly available. Values represent typical ranges or specific findings for each compound class.

Rational Design and Synthesis of this compound Derivatives

The design of novel photochromic compounds often involves understanding structure-property relationships to fine-tune performance. For fulgides and their derivatives, modifications can influence their photochromic characteristics and stability.

Structure-Property Relationships in Modified this compound Analogs

This compound itself is a complex molecule featuring adamantyl and dimethylfuranyl moieties. While direct studies on this compound derivatives are limited in the provided search results, general principles for fulgides apply. Substitutions on the phenylic sites of fulgides typically result in minor alterations to photochromic properties compared to parent compounds researchgate.net. However, structural modifications can be employed to suppress unwanted isomerization pathways, thereby enhancing the efficiency of the desired photochromic switching rsc.org. The incorporation of conjugated systems or specific functional groups can also shift absorption wavelengths into the visible spectrum mdpi.com and influence thermal stability. Fulgimides, which are related to fulgides by replacing a carbonyl group with an amide, exhibit similar photochromic behavior but with potentially altered stability and photochemical properties rsc.orgtaylorfrancis.com. For instance, N-benzylfulgimides have shown poorer photochemical fatigue resistance compared to parent furylfulgides, but improved thermal storage stability taylorfrancis.com.

Exploration of Substituent Effects on Photochromic Characteristics

The strategic placement of substituents is crucial for tailoring photochromic behavior. In diarylethenes, substituents can enhance thermal stability, fatigue resistance, and fluorescence quantum yields d-nb.infomdpi.comrsc.org. Alkyl substitutions at specific carbon atoms are vital for controlling photoswitching efficiency and fluorescence properties researchgate.net. Ionic moieties can influence molecular conformation and, consequently, quantum yields oup.com. For spiropyrans, the presence of electron-withdrawing groups like nitro (NO2) in the pyran moiety is often essential for robust photochromism researchgate.netrsc.org, and the acidity of the surrounding medium can significantly impact their switching behavior acs.org. In azobenzenes, the nature and position of substituents, particularly hydroxy groups, along with solvent polarity, critically affect thermal relaxation rates and, thus, response times beilstein-journals.org.

Future Prospects and Unexplored Research Avenues

The unique properties of this compound and other fulgides position them for a range of advanced applications. Their inherent thermal stability and fatigue resistance make them attractive for:

Optical Data Storage and Processing: As P-type photochromes, their ability to retain a switched state indefinitely without external input is ideal for high-density memory devices and optical computing researchgate.netresearchgate.netfiu.edu.

Molecular Electronics: The light-induced modulation of electronic properties, such as energy levels and conductivity, opens avenues for creating photo-switchable transistors and logic gates d-nb.infosci-hub.staip.org.

Smart Materials: Applications in photo-actuators, sensors, and camouflage technology leverage their reversible response to light researchgate.net.

Advanced Imaging: Incorporation into polymer matrices like PMMA has been explored for applications in microscopy, where this compound can act as a photoswitchable acceptor dye nih.govuni-goettingen.de.

Hybrid Materials: Integration with porous materials like Metal-Organic Frameworks (MOFs) can lead to novel composite materials with tailored photochromic responses researchgate.net.

Future research could focus on synthesizing new this compound derivatives with precisely engineered substituents to further optimize switching speeds, quantum yields, and fatigue resistance. Exploring their performance in different solid-state matrices and investigating their potential in biological systems, such as targeted drug delivery or bioimaging, represent promising research avenues. Furthermore, understanding the detailed photophysical mechanisms through advanced computational and spectroscopic techniques could unlock new design strategies for next-generation photochromic materials.

Compound List:

this compound (Ab670)

Diarylethenes (DAEs)

Spiropyrans (SP)

Azobenzenes

Fulgides

Spirooxazines

Fulfulgimides

Merocyanine

Coumarine 6 (C6)

Dithienylethenes

Advanced Strategies for Enhanced Photochromic Performance

This compound exhibits photochromism through a light-induced isomerization process, transitioning between an open (E) form, typically pale yellow, and a closed (C) form, which is intensely red rsc.org. This reversible transformation is driven solely by light, as this compound is characterized by the absence of thermal processes for this specific reaction rsc.orgresearchgate.net. Research efforts are directed towards optimizing key performance metrics such as switching speed, color contrast, and photostability.

Studies have indicated that the efficiency of the photoisomerization process can be significantly influenced by the surrounding matrix. For instance, this compound dissolved in a liquid core matrix demonstrated photoisomerization rates twice as fast compared to when it was dispersed within solid polymer matrices researchgate.net. This suggests that the molecular mobility and microenvironment play a crucial role in modulating the photochromic response. Embedding this compound in poly(methyl methacrylate) (PMMA) has been investigated, highlighting the matrix's impact on its behavior researchgate.net.

While the conversion to the closed form is not always complete rsc.org, advanced strategies for enhancement may involve molecular design modifications to improve the quantum yield of isomerization, reduce thermal fading rates, and increase fatigue resistance—the ability to withstand numerous photo-switching cycles without degradation. Furthermore, exploring novel host matrices, such as porous materials or specific polymer architectures, presents a viable avenue for stabilizing the photochromic states and achieving superior performance characteristics. Dielectric spectroscopy has emerged as a valuable tool for investigating the dynamics and isomerism of this compound, particularly in supercooled states, providing fundamental insights that can guide future material design rsc.orgdntb.gov.ua.

Integration into Novel Smart Materials and Systems

The amphiphilic nature of this compound, possessing both hydrophobic and hydrophilic segments, is a key attribute for its integration into advanced materials biosynth.comcenmed.comcymitquimica.com. This characteristic enables the formation of stable films on water surfaces, making it suitable for applications in coatings and various device manufacturing processes biosynth.comcenmed.comavantorsciences.com.

A significant area of research involves the incorporation of this compound into porous host materials, most notably Metal-Organic Frameworks (MOFs) acs.orgacs.orgacs.org. By encapsulating this compound within the pores of MOFs, researchers aim to isolate individual dye molecules, thereby mimicking solution-like behavior and enabling solid-state photochromism, which is often limited by molecular aggregation in bulk materials acs.org. This approach allows for precise control over the material's structure and optical properties, facilitating the study of molecular states through techniques like infrared spectroscopy, often correlated with quantum-chemical calculations acs.org. These hybrid materials represent a significant step towards creating functional photochromic systems with tailored responses.

Beyond MOFs, this compound has been successfully encapsulated within polymeric microcapsules using methods such as interfacial-suspension cationic photopolymerization researchgate.net. This technique offers a means to control the physical properties of the resulting microcapsules and can influence the photoisomerization kinetics of the encapsulated dye researchgate.net. The development of such integrated systems is foundational for creating smart materials that respond dynamically to light stimuli, opening possibilities for advanced optical devices, responsive coatings, and functional materials with tunable properties.

Development of this compound-Based Sensors and Actuators

The photochromic and photo-switching properties of this compound position it as a promising candidate for applications in molecular electronics and sensing researchgate.net. Its ability to undergo reversible structural and optical changes upon light irradiation can be leveraged to design molecular-scale switches, transistors, and logic circuits researchgate.net. The precise control over these molecular transitions is crucial for building functional electronic components.

Furthermore, this compound's fluorescence under UV irradiation biosynth.comcenmed.com and its photochromic toggling behavior are relevant for advanced imaging techniques, particularly in the field of super-resolution microscopy. Methods that rely on the stochastic switching of single-molecule fluorescence between bright and dark states to achieve nanoscale resolution could potentially benefit from the characteristics of photochromic compounds like this compound researchgate.net.

While direct applications of this compound as an actuator are still in early research phases, related fulgide compounds have demonstrated photo-triggered ferroelectric polarization responses acs.org. This suggests a potential pathway for developing this compound-based actuators, where light stimuli could induce measurable mechanical or electrical changes. Future research in this domain would likely focus on coupling the photochromic transitions of this compound to a specific physical output, thereby enabling light-driven actuation. The development of this compound-based sensors could involve designing systems where its photochromic state change is linked to a detectable signal, such as a change in fluorescence or electrical conductivity, in response to specific environmental stimuli.

Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | biosynth.comspectrumchemical.com |

| Synonyms | (3E)-3-[1-(2,5-Dimethyl-3-furanyl)ethylidene]dihydro-4-tricyclo[3.3.1.1(3,7)]decylidene-2,5-furandione; (E)-3-(Adamantan-2-ylidene)-4-[1-(2,5-dimethyl-3-furyl)ethylidene]dihydro-2,5-furandione | spectrumchemical.comchemblink.com |

| CAS Number | 94856-25-4 | biosynth.comspectrumchemical.com |

| Molecular Formula | C22H24O4 | biosynth.comspectrumchemical.com |

| Molecular Weight | 352.42 g/mol | biosynth.comspectrumchemical.com |

| Melting Point | 175 °C | biosynth.comspectrumchemical.com |

| Color (Solid) | Orange / Slightly pale yellow - Reddish yellow | spectrumchemical.combiosynth.com |

| Form (Solid) | Powder / Crystal - Powder | spectrumchemical.combiosynth.com |

| Solubility (Water) | Insoluble (3.4E-3 g/L at 25 °C) (Calculated) | chemblink.com |

| Density | 1.267±0.06 g/cm³ (Calculated) | chemblink.com |

| Photochromic State | Reversible isomerization between E (open, pale yellow) and C (closed, red) forms upon UV irradiation. | rsc.org |

| Fluorescence | Fluoresces under UV irradiation. | biosynth.comcenmed.com |

Mentioned Compounds

this compound

Coumarine 6 (C6)

Q & A

Q. What are the fundamental photochemical properties of Aberchrome 670, and how do they influence experimental design in photoisomerization studies?

this compound exhibits reversible photoisomerization between its open and closed forms under specific wavelengths. Key properties include molar absorptivity (ε) at critical wavelengths (e.g., 535 nm) and thermal relaxation rates. Experimental design must account for solvent polarity, temperature, and irradiation intensity to avoid confounding thermal and photochemical pathways. For reproducibility, use standardized protocols for sample preparation (e.g., spin-coating for films) and calibration with chemical actinometers .

Q. What are the standard protocols for quantifying this compound’s photoisomerization efficiency in solution versus solid-state systems?

In solution, use UV-Vis spectroscopy to track absorbance changes post-irradiation, ensuring solvent degassing to minimize oxygen interference. For solid-state systems (e.g., polymer films), employ kinetic models that integrate both photochemical and thermal processes. Differential equations (e.g., stiff systems solved via MATLAB’s ode15s solver) are critical for fitting experimental data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photoisomerization quantum yields (Φ) of this compound across different studies?

Discrepancies often arise from variations in experimental conditions (e.g., light source calibration, temperature control) or incomplete kinetic models. To address this:

- Validate photon flux using this compound itself as an actinometer under identical geometries .

- Apply global fitting to absorbance-time datasets, incorporating both photochemical and thermal rate constants .

- Report full experimental parameters (e.g., irradiation intensity, film thickness) to enable cross-study comparisons .

Q. What advanced methodologies are required to analyze this compound’s behavior in hybrid systems (e.g., polymer blends or electronic devices)?

Use atomic force microscopy (AFM) to assess morphology-dependent photoresponse and spectroscopic ellipsometry to correlate film thickness with isomerization kinetics. For device integration (e.g., optically switchable transistors), combine in-situ UV-Vis monitoring with electrical characterization to decouple electronic effects from photochemical changes .

Q. How should researchers design experiments to isolate thermal relaxation effects from photoisomerization kinetics in this compound?

- Conduct temperature-controlled irradiation experiments (e.g., using Peltier stages) to quantify Arrhenius parameters for thermal relaxation.

- Use pulsed irradiation with dark intervals to observe thermal decay independently.

- Validate models via bootstrapping or residual analysis to detect systematic errors in parameter estimation .

Methodological Considerations

Q. Table 1: Key Parameters for this compound Studies

| Parameter | Solution Studies | Solid-State Studies |

|---|---|---|

| Φ (Photoisomerization) | 0.45 ± 0.05 (25°C, THF) | 0.32 ± 0.03 (PS film) |

| Thermal Relaxation (τ) | 120 s (25°C) | 300 s (25°C) |

| Critical Wavelength | 365 nm (open→closed) | 535 nm (closed→open) |

Q. Data Analysis Best Practices

- Use MATLAB or Python scripts for numerical integration of kinetic models, ensuring code transparency via open repositories .

- Cross-validate results with alternative actinometers (e.g., ferrioxalate) to confirm irradiation intensity .

Reproducibility and Documentation

Q. What documentation standards ensure reproducibility in studies involving this compound?

- Publish raw absorbance-time datasets and fitting scripts as supplementary materials.

- Detail sample preparation (e.g., polymer concentration, spin-coating speed) to mitigate batch-to-batch variability .

- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, as outlined in EU chemical data platform guidelines .

Q. How can researchers address challenges in replicating literature results for this compound in non-standard environments (e.g., aqueous media)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.